1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
Description
1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a disubstituted thiourea derivative featuring a 4-chlorophenyl group and a 2-chlorophenylmethyl substituent. Thioureas are characterized by their –N–C(=S)–N– backbone, which enables hydrogen bonding and metal coordination, making them versatile in catalysis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKKTHBTYVZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-chlorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea has found use in various scientific research fields:
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: It is investigated for its potential as an enzyme inhibitor.
- Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in developing new materials with specific properties, such as polymers and coatings.
Thiourea derivatives, including this compound, have been studied for their pharmacological properties, such as anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity: Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound, which has demonstrated antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 7.5 | |
| 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | HCT-116 | 8.0 | |
| Sorafenib | A549 | 2.12 |
The compound demonstrated an IC50 value of approximately 7.5 µM against A549 lung cancer cells, showing potent activity comparable to established anticancer agents like sorafenib.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition. Additionally, the chlorophenyl groups can interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ():
- Substituents : 2-Chlorobenzoyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating).
- Impact : The benzoyl group increases electrophilicity compared to the benzyl group in the main compound, while the methoxy group enhances solubility via polarity. This derivative may exhibit stronger hydrogen bonding but reduced lipophilicity .
- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea (): Substituents: Bromine (heavier halogen) and dimethyl groups.
Physical and Crystallographic Properties
- Crystal Packing: 1-(4-Chlorophenyl)-3-[methyl(phenyl)amino]thiourea () displays planar chromophores (r.m.s. deviation = 0.0015 Å), facilitating tight crystal packing and high melting points . The main compound’s benzyl group may introduce torsional strain, reducing planarity and altering solubility.
Thermal Stability : Dimethyl-substituted derivatives (e.g., ) show increased thermal stability due to steric protection of the thiourea core, whereas the main compound’s flexibility may lower its decomposition temperature .
Biological Activity
1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a compound of interest due to its diverse biological activities. Thiourea derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 7.5 | |
| 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | HCT-116 | 8.0 | |
| Sorafenib | A549 | 2.12 |
The compound demonstrated an IC50 value of approximately 7.5 µM against A549 lung cancer cells, indicating potent activity comparable to established anticancer agents like sorafenib.
Antibacterial Activity
The antibacterial properties of thiourea derivatives have also been explored. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. faecalis | 40 | |
| 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | P. aeruginosa | 50 | |
| Ceftriaxone | S. typhi | 20 |
The minimum inhibitory concentration (MIC) values suggest that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory properties. Studies show that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 3: Inhibitory Effects on Cytokines
This suggests that the compound may play a role in managing inflammatory conditions, further broadening its therapeutic potential.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of thiourea derivatives in various biological applications:
- Anticancer Studies : A study evaluated the effects of several thiourea derivatives on cancer cell lines, reporting IC50 values ranging from 3 to 14 µM for various derivatives against pancreatic, prostate, and breast cancer cells .
- Antimicrobial Studies : In another investigation, a series of thioureas were tested against bacterial strains, revealing moderate to strong antibacterial activity .
- Mechanistic Insights : Molecular docking studies indicated that these compounds interact with specific protein targets involved in cancer progression and inflammation, suggesting potential pathways for therapeutic action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, and how can purity be validated?
- Methodology :
- Synthesis : React 4-chloroaniline with 2-chlorobenzyl isothiocyanate in anhydrous ethanol under reflux (24–48 hours) . Monitor reaction progress via TLC.
- Purification : Recrystallize from ethanol or methanol to achieve high-purity crystals. Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediates .
- Validation : Confirm purity via melting point analysis, HPLC (>98% purity), and elemental analysis (C, H, N, S) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Spectroscopy :
- FTIR : Identify thiourea C=S stretch (~1250–1300 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .
- NMR : Analyze aromatic proton environments (7.0–7.8 ppm in H NMR) and carbon chemical shifts (120–140 ppm in C NMR) .
Q. How can preliminary biological activity (e.g., enzyme inhibition) be assessed?
- Assay Design :
- Target Enzymes : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neuropharmacological screening .
- Protocol : Use Ellman’s method (412 nm absorbance) with substrate (acetylthiocholine) and inhibitor (test compound, 10–100 µg/mL). Calculate IC via dose-response curves .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., electronic properties) be resolved?
- Approach :
- Experimental : Obtain UV-Vis spectra (ethanol, λ ~270–300 nm) and compare with time-dependent DFT (TD-DFT) calculations (B3LYP/6-311++G(d,p) basis set). Adjust solvent models (PCM) to align theoretical and empirical λ .
- Validation : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π–π stacking) and correlate with crystallographic data .
Q. What optimization strategies improve crystal structure refinement for this compound?
- SHELX Workflow :
- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce R values (<0.05). Use TWINABS for scaling .
- Refinement : Apply restraints for disordered regions (e.g., chlorophenyl groups) and anisotropic displacement parameters. Validate via R (<0.03) and goodness-of-fit (GOF ≈1.05) .
Q. How do substituent positions (e.g., 2- vs. 4-chloro on phenyl rings) affect binding affinity in molecular docking?
- Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
